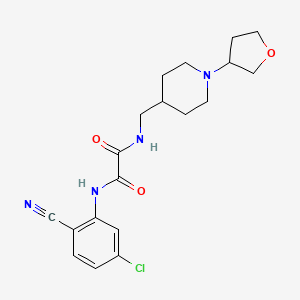

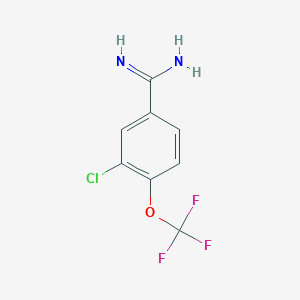

![molecular formula C24H15ClN6OS B2734790 7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 852454-26-3](/img/structure/B2734790.png)

7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several heterocyclic rings, including a triazoloquinazoline ring and a pyridopyrimidinone ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a range of biological activities.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via aromatic nucleophilic substitution reactions . The synthesis of these types of compounds often involves multiple steps and requires careful control of reaction conditions.Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to contain several ring structures, including a phenyl ring, a triazoloquinazoline ring, and a pyridopyrimidinone ring. These rings are likely connected via a sulfanyl group and a methyl group .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the various ring structures and functional groups. For example, the chloro group might be susceptible to substitution reactions, and the triazoloquinazoline and pyridopyrimidinone rings might participate in various types of cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple ring structures could contribute to its stability and solubility .Scientific Research Applications

Heterocyclic Synthons for Polycondensed Heterocycles

Partially hydrogenated triazolopyrimidines and triazoloquinazolines have been utilized as synthons for the preparation of polycondensed heterocycles. These compounds react with chlorocarboxylic acid chlorides, leading to amides through acylation. Further heating can induce intramolecular alkylation, forming various polycondensed heterocycles, some of which represent new mesoionic heterocycles with potential applications in materials science and pharmaceutical research (Chernyshev et al., 2014).

Antimicrobial Activity

Novel quinoline, chromene, and pyrazole derivatives bearing a triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed promising results against various microbial strains, indicating the potential of triazolopyrimidine derivatives in developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Chemical Reactivity and Derivatization

The synthesis and reactivity of triazolo-annelated quinazolines have been explored, providing access to a variety of derivatives through thionation, chlorination, and treatment with multifunctional nucleophiles. Such studies are crucial for understanding the chemical behavior of triazoloquinazolines and developing novel compounds with enhanced properties (Al-Salahi, 2010).

Antimicrobial Properties of Methylsulfanyl Derivatives

The antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives has been studied against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. Such studies highlight the potential of sulfur-containing triazoloquinazoline derivatives in antimicrobial research and therapy (Al-Salahi et al., 2013).

Future Directions

properties

IUPAC Name |

7-chloro-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClN6OS/c25-16-10-11-20-26-17(12-21(32)30(20)13-16)14-33-24-27-19-9-5-4-8-18(19)23-28-22(29-31(23)24)15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUAXZTUXVOPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

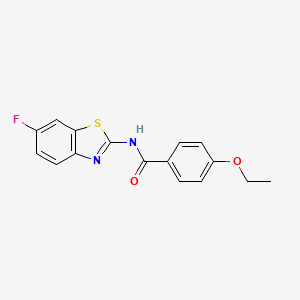

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)

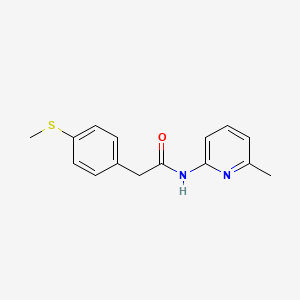

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)

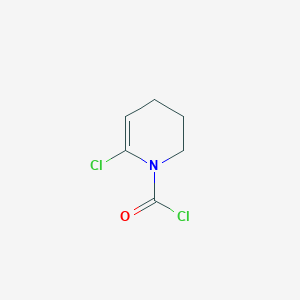

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)

![N-(2,5-dimethylphenyl)-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2734716.png)

![11,13-Dimethyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734717.png)

![2-[(2-Benzylcyclohexyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2734722.png)

![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)

![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2734730.png)